![molecular formula C23H28N2O4 B2359304 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl 2-phenylbutanoate CAS No. 1794751-03-3](/img/structure/B2359304.png)
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl 2-phenylbutanoate
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Overview
Description
Para-Methoxyphenylpiperazine is a piperazine derivative with stimulant effects which has been sold as an ingredient in “Party pills”, initially in New Zealand and subsequently in other countries around the world .
Synthesis Analysis
The synthesis of piperazine derivatives is a complex process that involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic .Molecular Structure Analysis
The molecular structure of para-Methoxyphenylpiperazine is C11H16N2O with a molar mass of 192.262 g·mol −1 .Physical And Chemical Properties Analysis
The physical and chemical properties of para-Methoxyphenylpiperazine include a molecular formula of C11H16N2O and a molar mass of 192.262 g·mol −1 .Scientific Research Applications
Alpha1-Adrenergic Receptor Antagonism
This compound has shown potential as a ligand for alpha1-adrenergic receptors, which are implicated in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, and more. Studies suggest that derivatives of this compound exhibit affinity for alpha1-adrenergic receptors, which could be beneficial for treating neurological conditions .
Central Nervous System Drug Discovery
The alpha1-adrenergic receptors are significant targets for new drug discovery aimed at the central nervous system (CNS). The compound’s interaction with these receptors may be crucial for developing treatments for neurodegenerative and psychiatric conditions .
Antihypertensive Therapies
Derivatives of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl 2-phenylbutanoate have been studied for their role in antihypertensive therapies. The compound’s structure is similar to that of known antihypertensive drugs, suggesting its potential use in managing blood pressure .
Pharmacokinetics and Lead Compound Identification
In silico docking and molecular dynamics simulations, along with absorption, distribution, metabolism, and excretion (ADME) calculations, have identified promising lead compounds within this class for further investigation as potential alpha1-adrenergic receptor antagonists .
Synthesis of Urapidil
An improved synthetic route for urapidil, an important drug for treating essential hypertension, starts with a compound structurally related to 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl 2-phenylbutanoate . This highlights the compound’s relevance in synthesizing clinically significant medications .
Antifungal Agent Development
Some derivatives of the compound have been synthesized as potential antifungal agents. These derivatives undergo intramolecular cyclization to form new compounds with potential antifungal activity .
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the α1-AR, by acting as a ligand . It shows a significant affinity for the α1-AR, with most of the novel compounds showing alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The interaction of the compound with the α1-AR affects the adrenergic signaling pathway . This pathway is associated with numerous neurodegenerative and psychiatric conditions . The endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine, are also targets for the α1-AR .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the α1-AR . This interaction can lead to the contraction of smooth muscles in various parts of the body, including the blood vessels, lower urinary tract, and prostate .
Future Directions
The future directions of research into para-Methoxyphenylpiperazine and similar compounds could involve further investigation into their therapeutic potential. For example, some compounds have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM, and could be promising lead compounds for the treatment of various neurological conditions .
properties
IUPAC Name |
[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-phenylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-3-19(18-9-5-4-6-10-18)23(27)29-17-22(26)25-15-13-24(14-16-25)20-11-7-8-12-21(20)28-2/h4-12,19H,3,13-17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHMGBVULWYMFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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